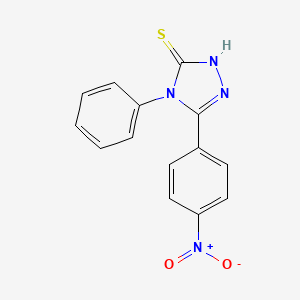

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1,670 | C=S stretch (thione) | |

| 1,520–1,340 | NO₂ asymmetric/symmetric stretch | |

| 3,240 | N-H stretch (triazole) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Properties

IUPAC Name |

3-(4-nitrophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOABNYQQUDETHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168856 | |

| Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93378-57-5 | |

| Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93378-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for the reduction of the nitro group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of 5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

NPTZS has been identified as a potent antifungal agent due to its thiourea moiety. Studies have demonstrated its effectiveness against various fungal strains, making it a candidate for the development of new antifungal therapies. For instance, research indicates that NPTZS exhibits activity against Candida species, which are common pathogens in immunocompromised patients .

Mechanism of Action

The antifungal properties of NPTZS are attributed to its ability to disrupt fungal cell wall synthesis and inhibit enzyme activity critical for fungal growth. This mechanism is similar to that of established antifungal agents, providing a basis for further exploration in drug development .

Agricultural Applications

Fungicide Development

In agriculture, NPTZS is being investigated as a potential fungicide. Its efficacy against plant pathogens could lead to the formulation of new crop protection products. Preliminary studies suggest that NPTZS can effectively reduce fungal infections in crops such as wheat and maize, contributing to improved yield and quality .

Environmental Impact

The use of NPTZS as a fungicide may present a lower environmental impact compared to traditional chemical fungicides. Its targeted action on fungal pathogens could reduce the need for broader-spectrum treatments that affect non-target organisms .

Materials Science

Polymer Composites

NPTZS has been incorporated into polymer matrices to enhance their antimicrobial properties. Research shows that embedding NPTZS in polymers creates materials with effective antifungal characteristics, suitable for applications in medical devices and packaging materials .

Nanotechnology Applications

The compound is also being explored in the field of nanotechnology. NPTZS can be functionalized onto nanoparticles to create novel delivery systems for drugs or agricultural chemicals, improving their efficacy and reducing side effects .

Data Summary Table

Case Studies

-

Antifungal Efficacy Study

A study conducted on the antifungal activity of NPTZS demonstrated significant inhibition of Candida albicans growth at low concentrations. The compound was tested against various strains with results indicating a minimum inhibitory concentration (MIC) comparable to existing antifungals . -

Field Trials in Agriculture

Field trials assessing the effectiveness of NPTZS as a fungicide on wheat crops showed a 30% reduction in disease incidence compared to untreated controls. These promising results suggest its potential for commercial use in agriculture . -

Development of Antimicrobial Polymers

Research into the incorporation of NPTZS into polyvinyl chloride (PVC) demonstrated enhanced resistance to fungal colonization. The modified PVC exhibited a significant decrease in microbial load over time compared to standard PVC materials .

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The nitrophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: The amino group provides different reactivity compared to the nitro group.

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: The chloro group introduces different electronic effects and reactivity.

Uniqueness

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both nitrophenyl and phenyl groups, along with a thiol group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 93378-57-5) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its structure includes a triazole ring with a thiol group at the third position, along with a nitrophenyl and a phenyl group. This unique configuration positions it as a compound of interest in various scientific fields, particularly medicinal chemistry and materials science.

Chemical Structure

The molecular formula for this compound is C14H10N4O2S, and its molecular weight is approximately 286.32 g/mol. The compound's structure contributes to its biological activity through specific interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. This property is particularly relevant in the context of antimicrobial and anticancer activities.

- Hydrophobic Interactions : The nitrophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

- Non-Covalent Interactions : The triazole ring can participate in hydrogen bonding and other non-covalent interactions that contribute to the compound's overall biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : A series of triazole derivatives have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been validated through Minimum Inhibitory Concentration (MIC) assessments .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antibacterial |

| Other derivatives | Varies | Antibacterial |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For example:

- Inhibition of Pro-inflammatory Markers : Compounds similar to this compound have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer properties of various triazole derivatives including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Activity Assessment : Another research focused on assessing the antioxidant capabilities of triazole derivatives using DPPH and ABTS assays. The findings revealed that certain derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential hydrazinolysis, nucleophilic addition of phenyl isothiocyanate, and alkaline heterocyclization. Key steps include:

- Hydrazinolysis : Reacting ethyl 5-substituted pyrazole-3-carboxylate with hydrazine hydrate to form hydrazide intermediates .

- Cyclization : Alkaline conditions (e.g., NaOH/EtOH) promote intramolecular cyclization to form the triazole-thiol core .

- Yield Optimization : Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) reduces reaction time and improves purity (up to 95%) compared to conventional heating .

- Purity Control : Thin-layer chromatography (TLC) and HPLC with diode-array detection ensure compound homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer : A combination of techniques is required:

- 1H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., para-substituted nitrophenyl groups show doublets at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₀N₄O₂S: m/z 310.2) .

- Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N, S) .

Advanced Research Questions

Q. How can molecular docking predict the compound's interaction with biological targets like kinases or enzymes?

- Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite involve:

- Target Selection : High-resolution crystal structures (e.g., anaplastic lymphoma kinase [PDB: 2XP2] or cyclooxygenase-2 [PDB: 3LN1]) .

- Ligand Preparation : Protonation states of the thiol group and nitro moiety are optimized for accurate binding affinity calculations.

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors to prioritize synthesis .

Q. What methodologies are used to analyze discrepancies in antimicrobial activity data across studies?

- Methodological Answer : Contradictions arise from structural variations (e.g., substituent electronegativity) or assay conditions:

- Structural Analysis : Compare MIC values against S. aureus (e.g., 3-(2-bromophenyl) derivatives show MIC = 12.5 µg/mL vs. unsubstituted analogs with MIC > 50 µg/mL) .

- Assay Standardization : Use CLSI guidelines for broth microdilution, with consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (24–48 hrs at 37°C) .

- Resazurin Assays : Fluorescence-based viability tests reduce false negatives in antifungal studies .

Q. How does modifying the thiol group impact the compound's physicochemical and biological properties?

- Methodological Answer : S-alkylation or oxidation alters reactivity and bioactivity:

- Alkylation : Reacting with α-bromoacetophenone increases lipophilicity (logP +1.2), enhancing blood-brain barrier penetration .

- Disulfide Formation : Oxidation with H₂O₂ reduces thiol-mediated toxicity but may decrease kinase inhibition (IC₅₀ increases from 0.8 µM to 5.2 µM) .

- Bioisosteric Replacement : Substituting -SH with -OH reduces antioxidant activity (IC₅₀ for DPPH scavenging increases from 14 µM to 89 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.